molecular formula C19H19NO B12004169 (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one CAS No. 6597-46-2

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one

Cat. No.: B12004169
CAS No.: 6597-46-2
M. Wt: 277.4 g/mol
InChI Key: LPBLXAAJRXCURS-JMFBPXTISA-N
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Description

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its conjugated system, which includes a dimethylamino group and a phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the conjugated diene system through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of organic dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, which can affect cellular pathways and molecular functions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one
  • (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-hexadien-1-one
  • (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-heptadien-1-one

Uniqueness

The uniqueness of this compound lies in its specific conjugated system and the presence of both dimethylamino and phenyl groups

Properties

CAS No.

6597-46-2

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C19H19NO/c1-20(2)18-14-12-16(13-15-18)8-6-7-11-19(21)17-9-4-3-5-10-17/h3-15H,1-2H3/b8-6+,11-7+

InChI Key

LPBLXAAJRXCURS-JMFBPXTISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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